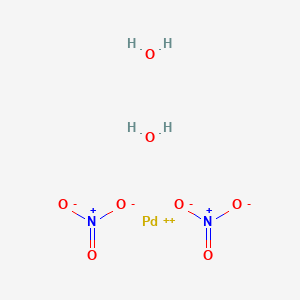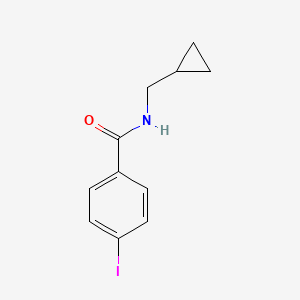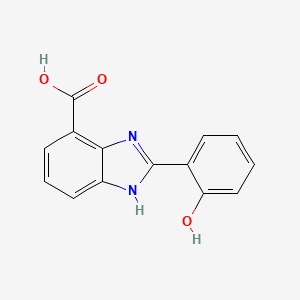
2-(2-Hydroxyphenyl)-3H-benzoimidazol-4-carbonsäure
Übersicht
Beschreibung
2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde auf ihr Potenzial als antibakterielles Mittel untersucht. Die Forschung zeigt, dass Derivate dieser Verbindung, insbesondere bei Verwendung als Liganden in Koordination mit Metallen wie Kobalt(II), eine moderate antibakterielle Aktivität aufweisen. Diese Aktivität ist signifikant gegen Bakterienstämme wie Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa und Klebsiella pneumoniae . Die Fähigkeit der Verbindung, das Bakterienwachstum zu hemmen, macht sie zu einem Kandidaten für weitere Studien zur Entwicklung neuer antimikrobieller Medikamente.
Synthese von Koordinationsverbindungen
2-(2-Hydroxyphenyl)-3H-benzoimidazol-4-carbonsäure dient als Ligand bei der Synthese von Koordinationsverbindungen. Diese Verbindungen wurden mit verschiedenen Techniken wie Pulver-Röntgenbeugung, UV-Vis, IR, NMR, Elementaranalyse und MS-Spektroskopie charakterisiert. Die Koordinationsmuster des Liganden sind hexadentat und tetradenat, was für das Verständnis der Geometrie und elektronischen Struktur der resultierenden Komplexe unerlässlich ist .
Antiproliferative Aktivität
Derivate dieser Verbindung haben vielversprechende Ergebnisse in der antiproliferativen Aktivität gegen verschiedene Krebszelllinien gezeigt. Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Antikrebsmittel verwendet werden könnte. Die Wirksamkeit der Verbindung bei der Hemmung des Wachstums von Krebszellen unterstreicht ihre potenzielle Anwendung in der Krebsforschung und -therapie .
Zwischenprodukte der Arzneimittelsynthese
Die Verbindung ist ein Zwischenprodukt bei der Synthese verschiedener Arzneimittel. Beispielsweise ist sie an der Produktion von Atenolol beteiligt, einem Medikament zur Behandlung von Herz-Kreislauf-Erkrankungen. Ihre Rolle als Zwischenprodukt unterstreicht ihre Bedeutung in der pharmazeutischen Produktion und der Entwicklung neuer Therapeutika .
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid are Prothrombin , Trypsin-1 , and Urokinase-type plasminogen activator . These proteins play crucial roles in the coagulation cascade, digestion, and fibrinolysis respectively .
Mode of Action
It is known that the compound interacts with its targets, possibly throughelectrophilic substitution . This interaction may lead to changes in the function of the target proteins .
Biochemical Pathways
Given its targets, it is likely that the compound affects thecoagulation cascade , digestive processes , and fibrinolysis .
Result of Action
Given its targets, it is likely that the compound affectsblood clotting , digestion , and blood clot dissolution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid. For instance, the compound’s action may be influenced by the pH and temperature of its environment. Additionally, the compound’s stability may be affected by exposure to light and oxygen .
Biochemische Analyse
Biochemical Properties
2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can bind to the active sites of certain enzymes, altering their activity and influencing metabolic processes. Additionally, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can form complexes with metal ions, which can further modulate enzyme activity and stability .
Cellular Effects
The effects of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have indicated that 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which play key roles in metabolic processes. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-(2-Hydroxy-phenyl)-3H-benzoimidazole-4-carboxylic acid is essential for elucidating its precise biochemical roles .
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-11-7-2-1-4-8(11)13-15-10-6-3-5-9(14(18)19)12(10)16-13/h1-7,17H,(H,15,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJWMWWRYMPNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654536 | |
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-12-5 | |
| Record name | 2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)
![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)
![2-(Cyclobutanecarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)

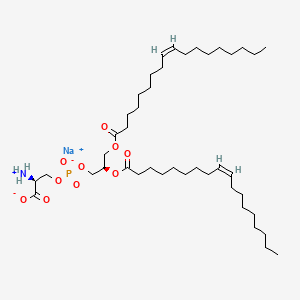
![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)
![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)
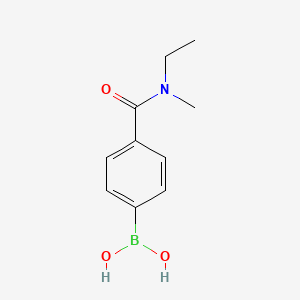
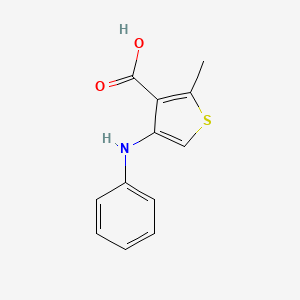
![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)
